4-(3-Bromophenyl)piperidin-4-ol
Description
4-(3-Bromophenyl)piperidin-4-ol (CAS: 92316-33-1) is a heterocyclic compound with a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . Structurally, it features a piperidin-4-ol core substituted at the 4-position with a 3-bromophenyl group.
This compound is typically stored under 2–8°C in inert, light-protected conditions to maintain stability .
Properties
CAS No. |
92316-33-1 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-(3-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |
InChI Key |
SAYLAYXYGATQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)piperidin-4-ol typically involves the following steps:
Formation of Piperidinol: The piperidinol moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromophenyl)-4-piperidinone.
Reduction: Formation of 4-phenyl-4-piperidinol.
Substitution: Formation of 4-(3-substituted phenyl)-4-piperidinol derivatives.
Scientific Research Applications
4-(3-Bromophenyl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of bromine-substituted phenyl compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinol moiety can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
(i) Halogen Substituent Effects
- Bromine vs. Iodine/Chlorine : The 3-bromophenyl substituent in the target compound differs from the 4-iodophenyl group in . Iodine’s larger atomic radius and polarizability enhance receptor binding affinity (e.g., D₂ receptor Ki = 1.2 nM), whereas bromine’s moderate size balances steric and electronic effects . The 4-chlorophenyl analog () showed moderate activity in HIV-1 ligand design, suggesting halogen choice impacts target selectivity .
(ii) Positional Isomerism
- Meta (3-Bromo) vs. Para (4-Bromo): The 3-bromophenyl substitution in the target compound contrasts with the 4-bromophenyl isomer ().
(iii) Bulkier Substituents
- The quinolin-3-yl and naphthalenyloxy groups in ’s compound introduce steric bulk, which may reduce membrane permeability or off-target interactions.
(iv) Hydrogen-Bonding Capacity
- The piperidin-4-ol core is conserved across all analogs, enabling hydrogen bonding with targets like GPCRs or enzymes. Modifications to the hydroxyl group (e.g., methylation, acylation) could further fine-tune solubility and bioavailability.
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